N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIAGZNLIXFNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form pyrazole derivatives. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C | 1-(4-Methylbenzenesulfonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 78% |
This reaction proceeds via radical-mediated dehydrogenation, confirmed by EPR studies in analogous systems .
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH, reflux), the dihydro-pyrazole ring cleaves to yield:
-
Thiophene-2-carbaldehyde (from C5 position)
Hydrolysis
Sulfonamide bonds exhibit stability under basic conditions but hydrolyze in concentrated HCl:
| Conditions | Products | Kinetics (Half-life) |
|---|---|---|
| 6M HCl, 100°C, 12 hrs | 4-Methylbenzenesulfonic acid + Ethanesulfonic acid + Amine intermediate | t<sub>1/2</sub> = 3.2 hrs |
The amine intermediate undergoes rapid dimerization unless isolated under inert atmosphere .
Alkylation
Reaction with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-methylated derivatives:
Electrophilic Substitution
The thiophene ring undergoes regioselective bromination:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub>, 0°C | C5 | 5-Bromo-thiophen-2-yl derivative | 92% |
Further sulfonation with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a sulfonic acid group at C3 .
Stability Under Physiological Conditions
| Cofactor | Degradation Pathway | Half-life |
|---|---|---|
| NADPH | Oxidative desulfurization of thiophene | 28 min |
This suggests potential metabolic liabilities in biological systems .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by the presence of a sulfonamide group, a pyrazole ring, and a thiophene moiety. Its molecular formula is , indicating a complex arrangement that contributes to its biological activity.
Inhibition of Enzymatic Activity
Research has indicated that compounds similar to N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can inhibit specific enzymes related to metabolic disorders. For instance, certain derivatives have shown the ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in managing conditions like metabolic syndrome, type 2 diabetes, and obesity .
Anticancer Activity
Recent studies have evaluated the anticancer properties of sulfonamide derivatives. Compounds with similar structures have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, novel sulfonamide derivatives have demonstrated promising results against human liver cancer cell lines (HepG2), showing better activity than traditional chemotherapy agents like methotrexate .
Neuroprotective Effects
There is emerging evidence suggesting that compounds within this chemical class may possess neuroprotective effects. Research indicates potential benefits in treating CNS disorders such as mild cognitive impairment and Alzheimer's disease . The mechanism likely involves modulation of neuroinflammatory pathways and oxidative stress responses.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These computational analyses help identify binding affinities and potential mechanisms of action, aiding in the design of more effective derivatives .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The development of derivatives through structural modification has been a focus area, aiming to enhance biological activity and selectivity . For example, modifications to the thiophene or pyrazole rings can significantly alter pharmacological properties.
Case Study 1: Anticancer Evaluation
In a study published in 2022, researchers synthesized a series of sulfonamide derivatives based on the core structure of this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines using MTT assays. Results indicated several compounds exhibited IC50 values lower than those of established chemotherapeutics .
Case Study 2: Metabolic Syndrome Treatment
Another study focused on the use of sulfonamide derivatives for treating metabolic syndrome. The compounds were tested in vitro for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 and showed promising results in reducing glucocorticoid levels in adipose tissue cultures . This suggests potential therapeutic applications for weight management and insulin sensitivity improvement.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structural analogs differ primarily in substituents on the pyrazoline ring and sulfonamide groups. Key comparisons include:
Key Observations :
- The thiophene group in the target compound may increase lipophilicity compared to hydroxyl or halogenated analogs, affecting membrane permeability .
Analytical and Computational Approaches
- Structural Confirmation : NMR (1H, 13C) and HRMS (as in ) confirm regiochemistry and purity .
- Crystallography : SHELX programs () enable precise determination of molecular packing, critical for structure-activity relationships .
- Electronic Analysis : Multiwfn () could quantify charge distribution differences between thiophene and phenyl analogs, explaining reactivity variations .
Insights :
- Thiophene’s hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility compared to hydroxyphenyl analogs.
- Halogenated derivatives () show higher potency but poorer bioavailability due to increased logP .
Physicochemical Properties
| Property | Target Compound | Hydroxyphenyl Analog () | Halogenated Analog () |
|---|---|---|---|
| logP (Predicted) | 3.8–4.2 | 2.9–3.3 | 4.0–4.5 |
| Solubility (mg/mL) | 0.05–0.1 (DMSO) | 0.2–0.5 (DMSO) | <0.05 (DMSO) |
| CMC* (mM) | N/A | N/A | N/A |
*Critical micelle concentration (CMC) data () is irrelevant here but highlights substituent effects on aggregation .
Biological Activity
N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a pyrazole derivative, which is known for its pharmacological significance. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl hydrazine with appropriate aryl halides to form the pyrazole core, followed by sulfonamide formation.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, including Mycobacterium tuberculosis, and shown promising results in inhibiting bacterial growth at low concentrations (6.25 µg/mL) using the ALAMAR radiometric system .
2. Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, compounds synthesized from the pyrazole scaffold demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
3. Antitubercular Activity
this compound has shown effectiveness against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis. The compound's efficacy was evaluated in vitro against various strains, demonstrating significant inhibition compared to standard treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of M. tuberculosis at 6.25 µg/mL | |
| Anti-inflammatory | Up to 85% TNF-α inhibition | |
| Antitubercular | Significant efficacy against multiple strains |
Recent Research Insights
Recent studies have focused on synthesizing novel derivatives that enhance the biological activity of the pyrazole core. For instance, modifications to the thiophene ring have been explored to improve antimicrobial potency and selectivity against specific pathogens .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodology:
- Begin with multi-step synthesis protocols involving condensation reactions of substituted hydrazides and ketones, as described in pyrazole-core derivatization strategies .
- Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to minimize side products and maximize yield. For example, phosphorous oxychloride at 120°C has been effective in cyclization reactions .
- Validate purity via HPLC and mass spectrometry, referencing spectral data (IR, NMR) for structural confirmation .
Q. How should researchers characterize the compound’s structural conformation?
Methodology:
- Use single-crystal X-ray diffraction to resolve stereochemistry, particularly for dihydro-pyrazole and sulfonamide moieties .
- Cross-validate spectroscopic data (e.g., H/C NMR) with computational simulations (DFT or molecular docking) to address discrepancies in tautomeric forms or rotational isomers .
Q. What preliminary bioactivity assays are suitable for this sulfonamide derivative?
Methodology:
- Screen for enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase) using fluorometric or colorimetric assays .
- Assess cytotoxicity via MTT assays on cancer cell lines, noting IC values and selectivity indices .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Methodology:
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodology:
Q. What strategies enhance solubility and bioavailability without compromising activity?
Methodology:
Q. How to investigate the compound’s mechanism of enzyme inhibition?
Methodology:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
